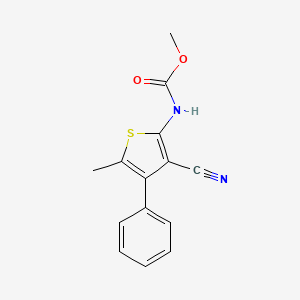
methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate
説明
Methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thienylcarbamate derivative that exhibits a range of interesting biological properties, making it an important area of study for researchers across various fields. In
作用機序
Methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the nervous system, which can lead to a range of physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Some of these effects include increased acetylcholine levels, improved cognitive function, and enhanced memory. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
One of the primary advantages of using methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate in lab experiments is its ability to inhibit acetylcholinesterase activity, making it a useful tool for investigating the role of this enzyme in various physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain pure samples of this compound, which can make it challenging to carry out experiments with consistent results.
将来の方向性
There are a number of potential future directions for research on methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate. One area of interest is its potential as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system. Finally, there is also potential for the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of this compound.
科学的研究の応用
Methyl (3-cyano-5-methyl-4-phenyl-2-thienyl)carbamate has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This compound has been shown to inhibit acetylcholinesterase activity, making it a useful tool for investigating the role of this enzyme in various physiological processes.
特性
IUPAC Name |
methyl N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-12(10-6-4-3-5-7-10)11(8-15)13(19-9)16-14(17)18-2/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUHBMCQIAMJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)OC)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


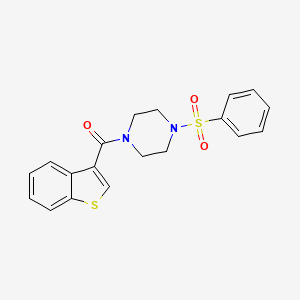
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
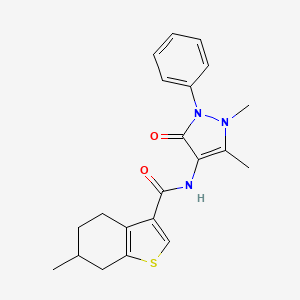
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
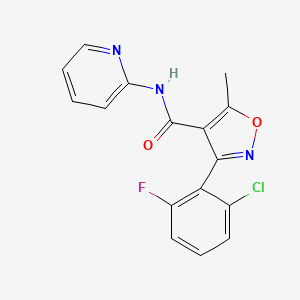
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)

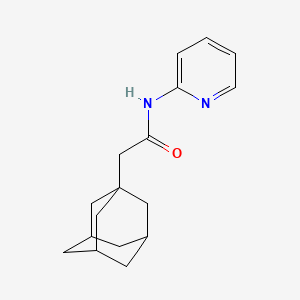
![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)
